molecular formula C13H17N3O2S2 B5306247 METHYL 2-{[5-(5-METHYL-3-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

METHYL 2-{[5-(5-METHYL-3-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

Cat. No.: B5306247
M. Wt: 311.4 g/mol
InChI Key: QTOVXXREXFKIEK-UHFFFAOYSA-N
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Description

METHYL 2-{[5-(5-METHYL-3-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound featuring a thiophene ring, a triazole ring, and a sulfanyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[5-(5-METHYL-3-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multiple steps, starting with the formation of the thiophene and triazole rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . The triazole ring can be synthesized through cyclization reactions involving hydrazines and carbon disulfide .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[5-(5-METHYL-3-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

METHYL 2-{[5-(5-METHYL-3-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[5-(5-METHYL-3-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and triazole rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The sulfanyl acetate group may also play a role in these interactions by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[5-(5-METHYL-3-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is unique due to the combination of its thiophene, triazole, and sulfanyl acetate groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[[5-(5-methylthiophen-3-yl)-4-propyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-4-5-16-12(10-6-9(2)19-7-10)14-15-13(16)20-8-11(17)18-3/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOVXXREXFKIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)OC)C2=CSC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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